
Sodium N-acetylsulfanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-acetylsulfanilate is a chemical compound with the molecular formula C8H8NO4S.Na. It is also known as sodium p-acetamidobenzenesulfonate. This compound is characterized by its sulfonate group attached to an aromatic ring, which is further substituted with an acetylamino group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium N-acetylsulfanilate can be synthesized through the acetylation of sulfanilic acid. The reaction involves the use of acetic anhydride as the acetylating agent. The process typically occurs under acidic conditions to facilitate the acetylation reaction. The general reaction can be represented as follows:
Sulfanilic acid+Acetic anhydride→N-acetylsulfanilic acid+Acetic acid
The resulting N-acetylsulfanilic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium N-acetylsulfanilate undergoes several types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The acetylamino group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Sodium N-acetylsulfanilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium N-acetylsulfanilate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with enzymes and proteins, altering their activity. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in different applications.
Comparaison Avec Des Composés Similaires
Sodium N-acetylsulfanilate can be compared with other similar compounds, such as:
Sodium sulfanilate: Lacks the acetyl group, leading to different chemical and biological properties.
Sodium p-toluenesulfonate: Contains a methyl group instead of an acetylamino group, resulting in distinct reactivity and applications.
Sodium benzenesulfonate: Lacks the acetylamino group, affecting its interactions and uses.
Uniqueness: this compound’s unique combination of the sulfonate and acetylamino groups provides it with specific reactivity and interaction profiles, making it valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
6034-54-4 |
|---|---|
Formule moléculaire |
C8H8NNaO4S |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
sodium;4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 |
Clé InChI |
KLNWPSHOGWAXBS-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


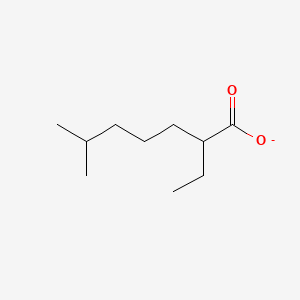
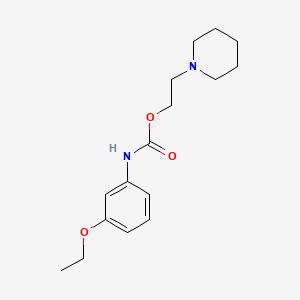
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)

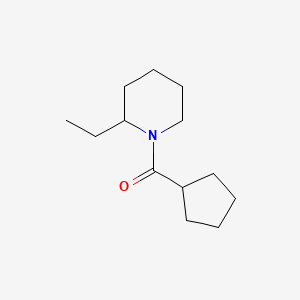
![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)




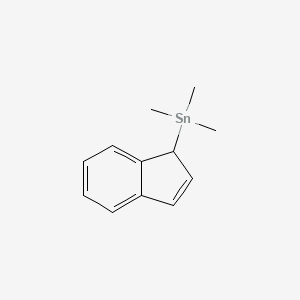
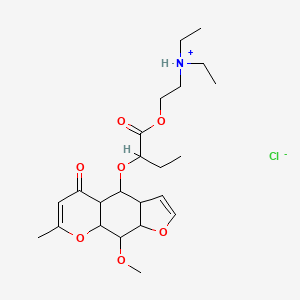
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
